2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
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Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3S/c1-29-16-9-5-4-8-15(16)26-11-10-24-18(19(26)28)30-12-17(27)25-14-7-3-2-6-13(14)20(21,22)23/h2-11H,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVNEPPHRFFINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C21H21N3O5S
- Molecular Weight: 427.5 g/mol
- CAS Number: 900007-20-7
The structure includes a dihydropyrazinyl core, a methoxyphenyl group, and a trifluoromethyl-substituted phenyl group. The presence of these functional groups is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its pharmacological effects:
- Anticancer Activity
- Enzyme Inhibition
- Cholinesterase Inhibition
The biological mechanisms through which this compound exerts its effects include:
- Protein-Ligand Interactions : Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to target enzymes through hydrogen bonding and halogen interactions .
- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.
Data Tables
| Biological Activity | Target | IC50 Value |
|---|---|---|
| Cytotoxicity | MCF-7 Cell Line | Not specified |
| COX-2 Inhibition | COX Enzyme | Moderate |
| LOX Inhibition | LOX Enzymes | Moderate |
| AChE Inhibition | Acetylcholinesterase | 19.2 μM |
| BChE Inhibition | Butyrylcholinesterase | 13.2 μM |
Case Studies
- In Vitro Studies on Cancer Cell Lines : Research indicated that derivatives of this compound showed significant cytotoxicity against MCF-7 cells, suggesting potential as an anticancer agent .
- Inflammation Models : Studies demonstrated that the compound could reduce inflammation markers in animal models when tested for COX and LOX inhibition .
- Neuroprotective Effects : Some derivatives indicated potential neuroprotective effects by modulating cholinesterase activity, which could be beneficial for conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-chloro-N-(2-(trifluoromethyl)phenyl)acetamide with morpholine and sulfur to form a thiol intermediate, followed by coupling with a pyrazinone derivative (e.g., 4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazine). Hydrazine hydrate is often used to stabilize intermediates . Characterization typically employs IR, H/C NMR, and ESI-MS to confirm structure and purity.
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related pyrazinone-thioacetamide derivatives (e.g., single-crystal studies resolving bond lengths and angles) . Complementary techniques like 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) are used to resolve ambiguities in regiochemistry or stereochemistry.
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound’s conformation?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity). To address this:
- Perform variable-temperature NMR to assess conformational flexibility .
- Compare DFT-optimized structures (using software like Gaussian) with X-ray crystallography data to identify dominant conformers .
- Use NOESY/ROESY NMR to detect spatial proximities in solution .
Q. What strategies optimize the yield of the thioether linkage during synthesis?
- Methodological Answer : Key factors include:
- Reagent selection : Use sulfurizing agents like Lawesson’s reagent or PS to enhance thiolation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of sulfur intermediates .
- Temperature control : Reactions at 60–80°C minimize side products (e.g., disulfide formation) while maintaining reactivity .
Q. How do substituents on the pyrazinone and phenyl rings influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- 2-Methoxyphenyl group : Enhances lipophilicity and π-π stacking with target proteins, as seen in antimicrobial analogs .
- Trifluoromethylphenyl moiety : Improves metabolic stability and binding affinity via hydrophobic interactions .
- Experimental validation : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens) and assay against relevant biological targets (e.g., enzyme inhibition or microbial growth assays) .
Data-Driven Research Challenges
Q. What analytical methods are critical for detecting degradation products under physiological conditions?
- Methodological Answer :
- LC-MS/MS : Monitors hydrolytic cleavage of the thioether or acetamide bonds in simulated biological fluids (e.g., pH 7.4 buffer) .
- Stability studies : Accelerated degradation under heat/light exposure with HPLC tracking to identify labile sites .
- Isotopic labeling : Use S or C-labeled analogs to trace metabolic pathways in vitro .
Q. How can researchers address low solubility in aqueous media for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance hydrophilicity .
- Nanoparticle encapsulation : Use liposomes or polymeric micelles to improve bioavailability, as demonstrated for related thioacetamide derivatives .
- Co-solvent systems : Employ DMSO-water or cyclodextrin complexes for in vitro assays without precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
